molecular formula C3H3Cl4FO B1366816 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane CAS No. 37021-34-4

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane

Cat. No. B1366816
CAS RN: 37021-34-4
M. Wt: 215.9 g/mol
InChI Key: WMHOLVCTBNVLOE-UHFFFAOYSA-N
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Description

“1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane” is an organic compound with the molecular formula C3H3Cl4FO . It’s a derivative of ethane, where four hydrogen atoms are substituted by chlorine atoms, one hydrogen atom is substituted by a fluorine atom, and one hydrogen atom is substituted by a methoxy group .


Synthesis Analysis

The synthesis of similar compounds, such as Tetrachloro-1,1-difluoroethane, has been reported. It can be prepared in a 40% yield by reacting 1,1,2-trichloro-1,2,2-trifluoroethane (freon 113) with aluminium chloride at 60°C . It can also be made in a reaction with hydrogen fluoride with hexachloroethane or tetrachloroethane with extra chlorine . This reaction occurs with an aluminium fluoride catalyst at 400°C .


Molecular Structure Analysis

The molecular structure of “1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane” consists of a two-carbon backbone (ethane), with four chlorine atoms, one fluorine atom, and one methoxy group attached .

Scientific Research Applications

Fluorination and Synthesis of New Compounds

  • Fluorination of Chlorofluoroether : Using catalysts supported by porous aluminum fluoride, a new compound, 2-Chloro-1,1,2,2-tetrafluoro-2-methoxyethane, was synthesized (Sekiya et al., 2001).
  • Creation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : A method for producing these butadienes was developed, expanding the range of accessible fluorinated organic compounds (Patrick et al., 2002).
  • Synthesis of Biologically Important Derivatives : A stereoselective synthesis of 2-fluoro- and 2-chloro-2,3-dideoxy-arabinose derivatives was achieved using 1,1,1,2-tetrafluoroethane (Coe et al., 2000).

Applications in Lithium-Ion Batteries

  • Electrolytes for Lithium-Ion Batteries : Ternary mixtures involving 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether were introduced as safe electrolytes for lithium-ion batteries, exhibiting enhanced safety and performance (Liu et al., 2016).

Photoreactions and Electron Transfer Studies

  • Study of Photoinduced Electron Transfer : Research on the rearrangement of a 2-methylenecyclobutanone derivative triggered by photoinduced electron transfer provided insights into novel rearrangements and radical cation formation (Ikeda et al., 2004).

Chemical Reactions and Syntheses

  • Cycloalkene Fluorination : Study of the fluorination of cycloalkenes using various reagents highlighted the nuances of such reactions and their products (Zupan et al., 2001).
  • Electrophilic Fluorination : A review of electrophilic fluorination using specific fluorinating reagents, highlighting its versatility in synthetic chemistry (Singh & Shreeve, 2004).

Miscellaneous Applications

  • Solubility and Diffusivity Studies : The solubility and diffusivity of 1,1,1,2-tetrafluoroethane in room-temperature ionic liquids were investigated, contributing to the understanding of gas absorption in such liquids (Shiflett et al., 2006).

properties

IUPAC Name

1,1,1,2-tetrachloro-2-fluoro-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl4FO/c1-9-3(7,8)2(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHOLVCTBNVLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(Cl)(Cl)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451736
Record name 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane
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Molecular Weight

215.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane

CAS RN

37021-34-4
Record name 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-2-methoxy-1,1,1,2-tetrachloroethane
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